Prazepam-D5
Overview
Description
Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its desmethyl derivative.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of desmethyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Prazepam-D5 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of Prazepam in various samples.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of Prazepam in biological systems.
Medicine: Employed in clinical toxicology to monitor Prazepam levels in patients undergoing treatment.
Mechanism of Action
Prazepam-D5, being a deuterated form of Prazepam, shares the same mechanism of action. It exerts its effects by modulating the benzodiazepine receptor, which enhances the function of gamma-aminobutyric acid (GABA) in the brain. This leads to increased inhibition and reduced cortical and limbic arousal, resulting in anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.
Nordiazepam-D5: A deuterated form of Nordiazepam, used similarly in mass spectrometry.
Oxazepam-D5: Deuterated Oxazepam, also used as an internal standard.
Uniqueness
Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .
Biological Activity
Prazepam-D5 is a deuterated derivative of prazepam, a benzodiazepine known for its anxiolytic and sedative properties. The incorporation of deuterium atoms enhances its stability and provides distinct mass spectrometric characteristics, making it particularly useful in analytical chemistry for quantifying prazepam in biological samples. This compound serves as an internal standard in toxicology screening and pharmacokinetic studies, allowing for precise measurements in various biological matrices.
This compound primarily acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This modulation enhances GABAergic neurotransmission, which leads to decreased neuronal excitability. The biological effects observed with this compound include:
- Anxiolytic Effects: Reduces anxiety by enhancing the inhibitory effects of GABA.
- Sedative Properties: Induces sedation and relaxation.
- Anticonvulsant Activity: May help in controlling seizures by stabilizing neuronal activity.
- Muscle Relaxation: Provides muscle-relaxing effects, beneficial in various therapeutic contexts.
Pharmacokinetics
The pharmacokinetics of this compound involve hepatic metabolism, where it is primarily converted to desmethyldiazepam, an active metabolite that significantly contributes to its therapeutic effects. Key pharmacokinetic parameters include:
- Absorption: Rapidly absorbed following administration.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes, notably CYP3A4.
- Half-Life: The half-life of this compound is comparable to that of prazepam, generally ranging from 20 to 40 hours depending on individual metabolic rates.
Comparative Analysis with Other Benzodiazepines
To highlight the unique features of this compound compared to other deuterated benzodiazepines, the following table summarizes relevant compounds:
Compound | Description | Unique Features |
---|---|---|
This compound | Deuterated form of prazepam | Used as an internal standard for quantifying prazepam |
Diazepam-D5 | Deuterated form of diazepam | Commonly used in various assays |
Nordiazepam-D5 | Deuterated derivative of nordiazepam | Similar applications in mass spectrometry |
Oxazepam-D5 | Deuterated oxazepam | Also serves as an internal standard |
Analytical Applications
This compound has been extensively utilized in analytical chemistry, particularly in the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These methods allow for sensitive and specific analysis of drugs and toxic substances in biological samples. For instance:
- In a study focusing on the quantification of benzodiazepines in serum and plasma, this compound was used as an internal standard, enhancing the reliability of results obtained from complex biological matrices.
Toxicological Screening
This compound's role as an internal standard is crucial in toxicological screening procedures. Its unique mass spectrometric signature allows for accurate differentiation between prazepam and its metabolites during analysis. This capability is particularly important when monitoring drug levels in patients undergoing treatment for anxiety disorders or assessing potential overdoses.
Clinical Implications
Research indicates that benzodiazepines, including those quantified using this compound, are effective in managing symptoms associated with bipolar depression and anxiety disorders. The pharmacodynamic properties observed suggest that these compounds can be beneficial in clinical settings when monitored appropriately .
Properties
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCHHACWWAQLJ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016423 | |
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152477-89-9 | |
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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